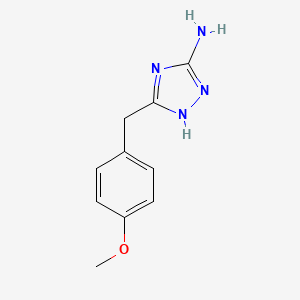
Pyridine,3-(trimethylstannyl)-
Vue d'ensemble
Description
Pyridine,3-(trimethylstannyl)- is an organotin compound characterized by the presence of a trimethylstannyl group attached to the third position of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Pyridine+Me3SnCl→Pyridine,3-(trimethylstannyl)-+HCl
Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine,3-(trimethylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) chloride (PdCl₂) or palladium(0) complexes are often used as catalysts in coupling reactions.
Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the pyridine ring and facilitate the reaction.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Biaryl Compounds: In coupling reactions, biaryl compounds are commonly formed as major products.
Applications De Recherche Scientifique
Pyridine,3-(trimethylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential anticancer and antimicrobial properties.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 2-(Trimethylstannyl)pyridine
- 4-(Trimethylstannyl)pyridine
- 3-(Trimethylsilyl)pyridine
Comparison: Pyridine,3-(trimethylstannyl)- is unique due to its specific reactivity and the position of the trimethylstannyl group on the pyridine ring. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 4-substituted counterparts. Additionally, the presence of the tin atom in Pyridine,3-(trimethylstannyl)- imparts distinct properties compared to silicon-containing analogs like 3-(Trimethylsilyl)pyridine.
Propriétés
Numéro CAS |
59020-09-6 |
|---|---|
Formule moléculaire |
C8H13NSn |
Poids moléculaire |
241.91 g/mol |
Nom IUPAC |
trimethyl(pyridin-3-yl)stannane |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3; |
Clé InChI |
VDHNKGVVXBUCFR-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CN=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
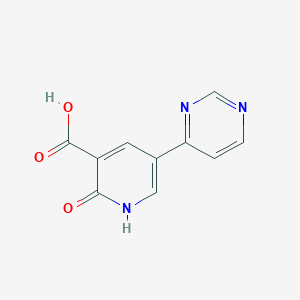

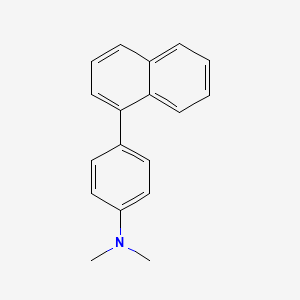
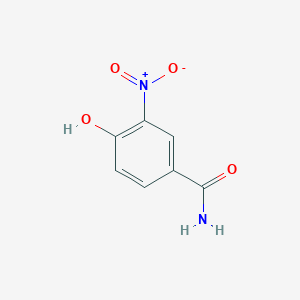
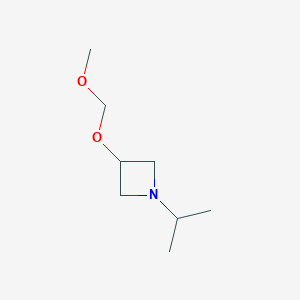
![Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B8769338.png)
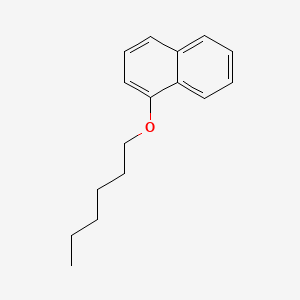
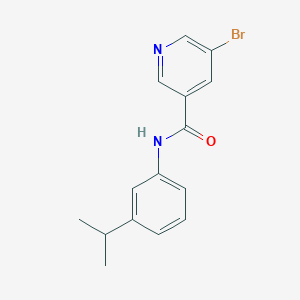
![Methyl 5-chloro-2-[(chloroacetyl)amino]benzoate](/img/structure/B8769370.png)

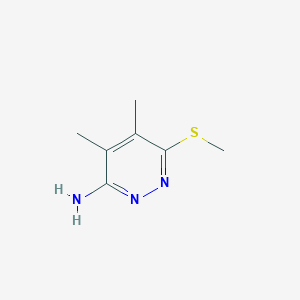
![2-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B8769394.png)
![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)
